

comparison of different synthetic routes to 5-aminoisoxazole-3-carboxylates

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Compound of Interest

Compound Name: Ethyl 5-amino-4-phenylisoxazole-3-carboxylate

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A Comparative Guide to the Synthesis of 5-Aminoisoxazole-3-carboxylates

The 5-aminoisoxazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. For researchers and drug development professionals, the efficient and selective synthesis of these molecules is of paramount importance. This guide provides a comparative overview of different synthetic routes to 5-aminoisoxazole-3-carboxylates, presenting experimental data, detailed protocols, and visual representations of the reaction pathways.

Comparison of Synthetic Routes

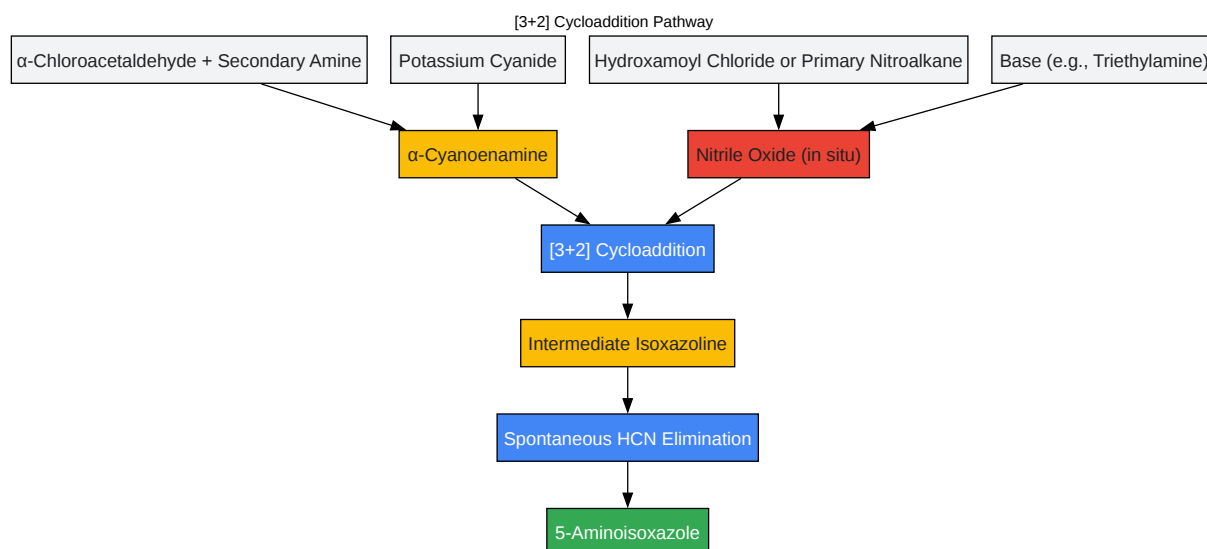
The following table summarizes the key quantitative data for three prominent synthetic routes to 5-aminoisoxazole-3-carboxylates, allowing for a direct comparison of their efficiency and reaction conditions.

Synthetic Route	Key Starting Materials	Reaction Conditions	Yield (%)	Key Advantages	Potential Disadvantages
Route 1: [3+2] Cycloaddition	α -Cyanoenamines, Nitrile Oxides (in situ generated)	Toluene, Room Temperature, Overnight	Good to Excellent[1]	High regioselectivity, one-pot procedure.[1] [2]	Requires preparation of α -cyanoenamine precursor.
Route 2: From Thiocarbamoyl-cyanoacetates	Aryl isothiocyanates, Sodium ethylcyanoacetate, Hydroxylamine	Ethanol, Reflux	Good	Direct method with readily available starting materials.	May require purification of intermediate thiocarbamoylcyanoacetates.
Route 3: Three-Step Synthesis	Triethyl orthoacetate, Ethyl cyanoacetate, Hydroxylamine hydrochloride	Stepwise: 110°C, then RT, then 70°C	Not explicitly stated for all steps	Utilizes simple and inexpensive starting materials.[3] [4]	Multi-step process can be time-consuming.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

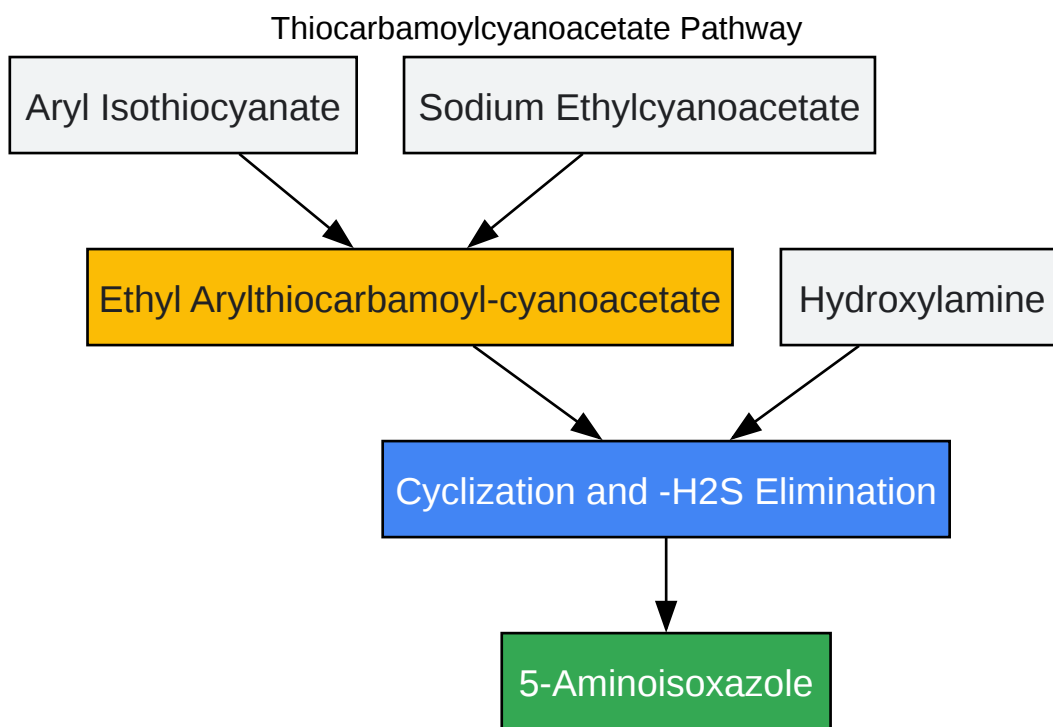
Route 1: [3+2] Cycloaddition of Nitrile Oxides with α -Cyanoenamines



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Caption: [3+2] Cycloaddition of a nitrile oxide with an α -cyanoenamine.

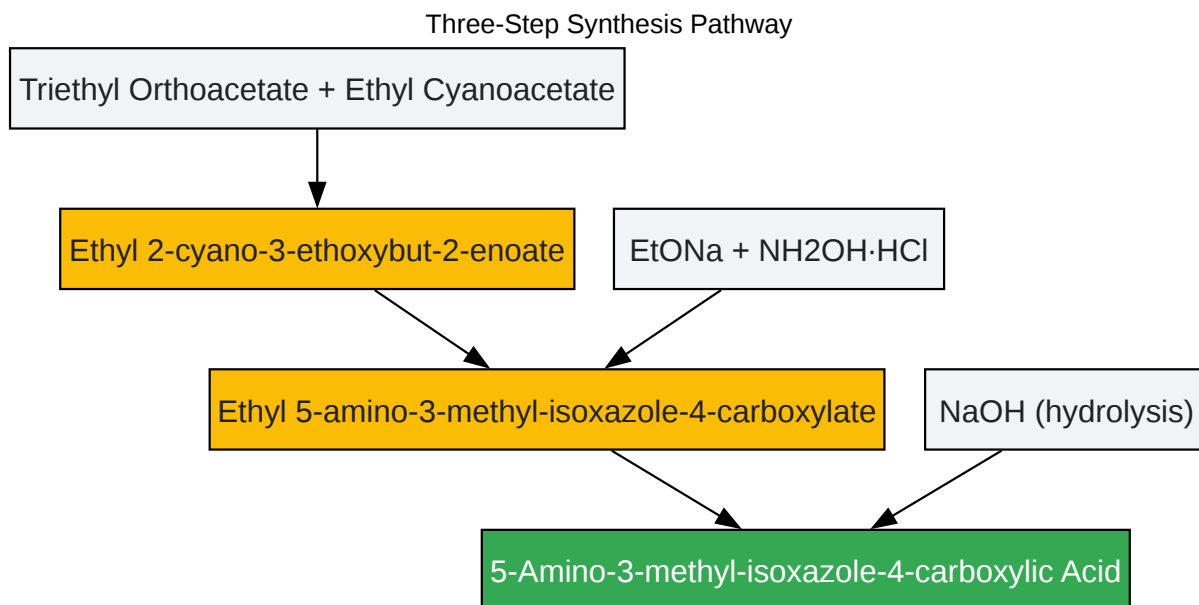
Route 2: From Thiocarbamoylcynoacetates and Hydroxylamine



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Caption: Synthesis from aryl isothiocyanates and ethylcyanoacetate.

Route 3: Three-Step Synthesis from Orthoacetate



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Caption: Stepwise synthesis from triethyl orthoacetate.

Experimental Protocols

Route 1: [3+2] Cycloaddition of Nitrile Oxides with α -Cyanoenamines

This one-pot procedure is highly efficient and regioselective.^{[1][2]}

Step 1: Synthesis of α -Cyanoenamines (e.g., 1-Morpholinoacrylonitrile)^[1]

- In a round-bottom flask, mix a 50% aqueous solution of chloroacetaldehyde (0.25 mol) and morpholine (0.25 mol).
- Stir the mixture at room temperature for 2 hours.
- Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the stirred solution.

- A solid will form. Continue stirring for a specified time, then isolate and purify the α -cyanoenamine product.

Step 2: [3+2] Cycloaddition^[2]

- The 1,3-dipoles (nitrile oxides) can be prepared by dehydrohalogenation of a chloroxime or dehydration of a primary nitro derivative.
- The 1,3-dipolar cycloadditions of the α -cyanoenamines with the in situ generated nitrile oxides are carried out in toluene at room temperature overnight.
- The reaction leads directly to the corresponding 5-aminoisoxazoles, as the transient isoxazoline intermediates spontaneously eliminate HCN.

Route 2: Synthesis from Thiocarbamoylcyanoacetates and Hydroxylamine

This method provides a direct route to 5-aminoisoxazoles in good yields.

Step 1: Synthesis of Ethyl Arylthiocarbamoyl-cyanoacetates

- In a round-bottomed flask, react absolute ethanol with sodium to form sodium ethoxide.
- After cooling to room temperature, add ethylcyanoacetate and stir for 15 minutes.
- To this mixture, add the desired aryl isothiocyanate and continue stirring.
- The corresponding ethyl arylthiocarbamoyl-cyanoacetate is obtained in high yield after workup.

Step 2: Synthesis of 5-Aminoisoxazoles

- Reflux the ethyl arylthiocarbamoyl-cyanoacetate with hydroxylamine in aqueous ethanol.
- The reaction affords the corresponding 5-aminoisoxazole. The formation of the isoxazole ring is favored due to the high electronegativity of the cyano group, which reacts with the nucleophilic oximino group.

Route 3: Three-Step Synthesis from Triethyl Orthoacetate and Ethyl Cyanoacetate

This route builds the isoxazole ring through a series of sequential reactions.^{[3][4]}

Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate^[3]

- Mix triethyl orthoacetate with ethyl cyanoacetate (1:1 mol/mol) in a round-bottom flask with a catalytic amount of DMAP.
- Heat the mixture to 110°C while simultaneously removing the ethanol formed during the reaction.
- Cool the mixture, and the resulting precipitate is filtered and washed with a 10% HCl solution.

Step 2: Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate^[4]

- Dissolve the intermediate from Step 1 in ethanol and add it to a mixture of sodium ethoxide and hydroxylamine hydrochloride in ethanol.
- Stir the mixture for 24 hours at room temperature.
- Evaporate the excess ethanol, and the obtained precipitate is filtered, washed with water, and dried.

Step 3: Preparation of 5-amino-3-methyl-4-isoxazolecarboxylic Acid^[3]

- Dissolve the solid intermediate from Step 2 in a 10% NaOH solution and heat to 70°C.
- Cool the mixture and add HCl to adjust the pH to 4.
- The resulting precipitate is filtered, washed with water, and dried to yield the final product.

Conclusion

The choice of synthetic route for the preparation of 5-aminoisoxazole-3-carboxylates will depend on several factors, including the desired substitution pattern, the availability and cost of

starting materials, and the desired scale of the reaction. The [3+2] cycloaddition offers a highly regioselective and efficient one-pot procedure, making it an attractive option for many applications. The synthesis from thiocarbamoylcyanoacetates provides a direct method with good yields. The three-step synthesis, while longer, utilizes simple and readily available reagents. By understanding the advantages and limitations of each approach, researchers can select the most suitable method for their specific needs in the development of novel therapeutic agents.

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